molecular formula C15H14O3 B6612087 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one CAS No. 73356-31-7

4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one

Cat. No. B6612087
CAS RN: 73356-31-7
M. Wt: 242.27 g/mol
InChI Key: HGXDFGVHMYOSDC-UHFFFAOYSA-N
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Description

4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, also known as 4-hydroxy-4-methoxynaphthalen-2-yl but-3-en-2-one, is an organic compound with a wide range of applications in research and industry. It is a synthetic compound that is used as a precursor for various organic compounds, such as dyes, pharmaceuticals, and fragrances. In addition, it has been used in the synthesis of a variety of other compounds, including polymers, catalysts, and surfactants.

Scientific Research Applications

4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one has a wide range of applications in scientific research. It has been used in the synthesis of polymers, catalysts, and surfactants. In addition, it has been used in the synthesis of dyes, pharmaceuticals, and fragrances. It has also been used in the synthesis of a variety of other compounds, including polymers, catalysts, and surfactants.

Mechanism of Action

The mechanism of action of 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one is not fully understood. However, it is believed to act by forming a complex with the substrate and then acting as a catalyst for the reaction. This complex is believed to be stabilized by hydrogen bonding and electrostatic interactions between the substrate and the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one are not fully understood. However, it is believed to have a wide range of effects, including acting as an antioxidant, anti-inflammatory, and anti-bacterial agent. In addition, it has been shown to have an effect on the metabolism of carbohydrates, proteins, and lipids.

Advantages and Limitations for Lab Experiments

The advantages of using 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one in laboratory experiments include its low cost and ease of synthesis. In addition, it is a relatively stable compound and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is its limited solubility in water, which can be a problem when attempting to dissolve it in aqueous solutions.

Future Directions

There are a number of potential future directions for 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one. One potential direction is the development of new synthesis methods to produce the compound in larger quantities and with higher purity. Another potential direction is the exploration of new applications for the compound, such as its use in drug delivery systems or as an antioxidant agent. In addition, further research into the biochemical and physiological effects of the compound could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of the compound could lead to the development of more efficient catalysts for organic reactions.

Synthesis Methods

4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one is synthesized by a two-step process. In the first step, a Grignard reagent is reacted with 6-methoxynaphthalen-2-yl bromide to form a Grignard adduct. This adduct is then reacted with aqueous potassium hydroxide to form 4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-onemethoxynaphthalen-2-yl but-3-en-2-one.

properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXDFGVHMYOSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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